6-chloro-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde
Description
6-Chloro-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde is a halogenated chromene derivative characterized by a fused benzopyranone core with a carbaldehyde group at position 3, a ketone at position 4, and chlorine substituents at positions 6 and 6. The 8-position features a chloromethyl (-CH₂Cl) group, distinguishing it from simpler dichloro analogs (e.g., 6,8-dichloro derivatives) . This structural uniqueness may influence its physicochemical properties, reactivity, and intermolecular interactions, particularly in crystal packing or biological applications.
Properties
IUPAC Name |
6-chloro-8-(chloromethyl)-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O3/c12-3-6-1-8(13)2-9-10(15)7(4-14)5-16-11(6)9/h1-2,4-5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGQLPPZMXSTNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1CCl)OC=C(C2=O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the chlorination of 4-oxo-4H-chromene-3-carbaldehyde followed by the introduction of a chloromethyl group. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and chloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 6-chloro-8-(chloromethyl)-4-oxo-4H-chromene-3-carboxylic acid.
Reduction: 6-chloro-8-(chloromethyl)-4-oxo-4H-chromene-3-methanol.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chloro and chloromethyl groups enhance the compound’s reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Table 1: Comparative Crystallographic Data and Interactions
Key Observations :
- Halogen Bonding: In 6,8-dichloro derivatives, Cl atoms engage in directional Cl···O and Cl···Cl interactions, critical for crystal stability .
- Steric Effects : The -CH₂Cl group at position 8 could disrupt planar stacking observed in dichloro analogs (e.g., π-π interactions at 3.26 Å in 6-chloro-7-fluoro derivatives ).
- Electron-Withdrawing Effects: Fluorine at position 7 in 6-chloro-7-fluoro derivatives induces unsymmetrical Cl···F interactions, absent in monosubstituted analogs .
Biological Activity
6-Chloro-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde is a synthetic compound with potential biological activity. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.
- Molecular Formula : C₁₁H₆Cl₂O₃
- Molecular Weight : 257.07 g/mol
- CAS Number : Not specified in the sources.
This compound belongs to the chromene family, characterized by a benzopyran structure that exhibits various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anti-cancer agent and its effects on various enzymatic pathways.
Anticancer Activity
Research indicates that chromene derivatives can exhibit significant cytotoxicity against cancer cell lines. In particular, studies have demonstrated that compounds similar to this compound show promising results in inhibiting the proliferation of cancer cells.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD | |
| Similar Chromene Derivative | HeLa (Cervical Cancer) | 12.5 |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression and inflammation. Specifically, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases.
Case Studies
-
Study on Cholinesterase Inhibition :
A study evaluated various chromene derivatives for their ability to inhibit AChE and BChE. The results indicated that certain substitutions on the chromene structure significantly enhanced the inhibitory activity against these enzymes, suggesting a potential therapeutic application in Alzheimer's disease management. -
Cytotoxicity Assessment :
Another investigation assessed the cytotoxic effects of several chromene derivatives on MCF-7 breast cancer cells. The study found that specific structural modifications led to increased cytotoxicity, underscoring the importance of chemical structure in determining biological activity.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the interaction between this compound and its biological targets. The studies revealed that the compound forms stable complexes with AChE and BChE, with binding affinities that suggest strong interactions due to hydrogen bonding and hydrophobic interactions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-chloro-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Vilsmeier-Haack formylation using phosphoryl chloride (POCl₃) in dimethylformamide (DMF) as a key step. Optimization involves controlling temperature (e.g., 0°C for reagent addition to prevent side reactions) and stoichiometric ratios of halogenating agents. For derivatives, substituents are introduced via electrophilic substitution or nucleophilic displacement, with yields dependent on steric and electronic effects of substituents .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and carbonyl resonance (δ ~190 ppm for the aldehyde group).
- IR Spectroscopy : Stretching vibrations for C=O (chromen-4-one: ~1650–1700 cm⁻¹) and aldehyde C=O (~2800–2720 cm⁻¹ for Fermi doublet).
- X-ray Diffraction : Resolves crystal packing and validates bond lengths/angles (e.g., Cl···O interactions <3.3 Å indicate halogen bonding) .
Advanced Research Questions
Q. How do halogen substituent positions influence crystal packing and non-covalent interactions in chromene derivatives?
- Methodological Answer : Substituent positions dictate intermolecular interactions:
- 6-Chloro derivatives exhibit Cl···O halogen bonding (3.0–3.3 Å) when electron-withdrawing groups (e.g., 7-fluoro) enhance σ-hole polarization.
- 8-Chloromethyl groups introduce steric hindrance, favoring van der Waals contacts over halogen bonds. Use Hirshfeld surface analysis to quantify interaction types (e.g., π-π stacking vs. hydrogen bonding) .
Q. How can researchers resolve contradictions in crystallographic data regarding intermolecular interactions?
- Methodological Answer :
- Data Validation : Cross-validate bond metrics (e.g., Cl···F vs. Cl···Cl distances) against Cambridge Structural Database (CSD) averages.
- Electrostatic Potential Mapping : Compute σ-hole magnitude using DFT to predict interaction strength.
- Temperature-Dependent Studies : Low-temperature (100 K) crystallography reduces thermal motion artifacts, clarifying ambiguous contacts .
Q. What strategies are effective for growing single crystals suitable for high-resolution X-ray diffraction studies?
- Methodological Answer :
- Solvent Selection : Use slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) to promote ordered packing.
- Seeding : Introduce microcrystals to induce controlled nucleation.
- Temperature Gradients : Gradual cooling (0.1°C/hr) minimizes defects. For halogen-rich derivatives, ensure halogen bonding compatibility with solvent polarity .
Q. How can substituent effects on σ-hole size and halogen bonding be systematically analyzed?
- Methodological Answer :
- Crystallographic Metrics : Compare Cl···O distances and angles (θ: 140–180°) across derivatives (e.g., 6-chloro vs. 6,8-dichloro analogs).
- Computational Modeling : Perform NCI (Non-Covalent Interaction) plots and QTAIM (Quantum Theory of Atoms in Molecules) to visualize interaction critical points.
- Substituent Hammett Constants : Correlate σₚ values of substituents (e.g., -F, -Cl) with observed interaction strengths .
Key Notes
- Structural Insights : Evidence from Acta Crystallographica Section E provides validated crystallographic data for methodological rigor.
- Advanced Focus : Questions emphasize resolving experimental ambiguities (e.g., conflicting halogen bonding reports) and leveraging computational tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
